molecular formula C20H38O2 B163418 trans-11-Eicosenoic acid CAS No. 62322-84-3

trans-11-Eicosenoic acid

Cat. No.: B163418
CAS No.: 62322-84-3
M. Wt: 310.5 g/mol
InChI Key: BITHHVVYSMSWAG-MDZDMXLPSA-N
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Description

trans-11-Eicosenoic acid: is a monounsaturated omega-9 fatty acid composed of twenty carbon atoms and a single carbon-carbon double bond. . This compound is a colorless to pale yellow liquid under standard conditions and is odorless .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound typically involves large-scale extraction from natural sources like jojoba oil. The process includes steps such as solvent extraction, distillation, and purification to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation reactions.

    Substitution: Bases such as sodium hydroxide are used to form salts and esters.

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

(E)-icos-11-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10H,2-8,11-19H2,1H3,(H,21,22)/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITHHVVYSMSWAG-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001348007
Record name (11E)-11-Eicosenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001348007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2462-94-4, 62322-84-3
Record name 11-Eicosenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002462944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Eicosenoic acid, (11E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062322843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (11E)-11-Eicosenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001348007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-EICOSENOIC ACID, (11E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NLK3O5O6L3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does trans-11-eicosenoic acid affect cell growth and what are the underlying mechanisms?

A1: Research suggests that this compound can inhibit cell growth. [] This effect is linked to alterations in phospholipid metabolism, specifically impacting the activity of enzymes involved in phospholipid synthesis. For instance, this compound was found to decrease the activity of cholinephosphotransferase and ethanolaminephosphotransferase, enzymes crucial for phospholipid synthesis, in Chinese hamster V79-R cells. [] This disruption in phospholipid metabolism likely contributes to the observed growth inhibitory effects.

Q2: Is this compound found naturally, and if so, where?

A2: Yes, this compound has been identified as a component of naturally occurring oils. For example, it is found in Phyllanthus Emblica Seed oil, constituting 0.30% of the total fatty acid content. [] This suggests that dietary intake could be a source of this compound exposure.

Q3: Are there any known differences in the biological effects of this compound compared to other trans-monoenoic fatty acids?

A3: Yes, research indicates that the effects of trans-monoenoic fatty acids on cellular processes can vary depending on the specific fatty acid. For example, while both this compound and elaidic acid are trans-monoenoic fatty acids, they exhibited different effects on glycerophosphate acyltransferase activity in a study using Chinese hamster V79-R cells. [] Elaidic acid increased the activity of this enzyme, whereas this compound decreased it. [] These findings highlight the importance of considering the specific type of trans-monoenoic fatty acid when investigating their biological impacts.

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